Evidence 1: Dual Reactive-Handle Architecture vs. Single-Handle Analogs—Functional Group Inventory Comparison
This compound is the only commercially listed 1,2,3-triazole that combines a terminal alkene at N1 (but-3-en-1-yl) with a chloromethyl warhead at C4, providing two mutually orthogonal reactive handles in a single scaffold. The closest comparator, 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole (MW 131.56, CAS 269726-46-7), replaces the butenyl group with a methyl group at N1, eliminating the terminal alkene handle and thereby precluding thiol-ene coupling, olefin metathesis, or radical polymerization at the N1 side chain . Conversely, 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid (MW 167.17, CAS 1909313-01-4) retains the alkene but replaces the chloromethyl warhead with a carboxylic acid, abolishing the cysteine-selective alkylation capacity that is central to the chloromethyl-triazole class's utility in protein modification [1].
| Evidence Dimension | Number of orthogonal reactive handles (alkene + electrophilic warhead) |
|---|---|
| Target Compound Data | 2 orthogonal reactive handles (terminal alkene at N1 + chloromethyl at C4) |
| Comparator Or Baseline | 4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole: 1 reactive handle (chloromethyl only); 1-(But-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid: 1 reactive handle (alkene only) |
| Quantified Difference | 2 handles vs. 1 handle (100% increase in synthetic versatility) |
| Conditions | Structural comparison based on SMILES and molecular formula from vendor datasheets and PubChem |
Why This Matters
The dual-handle architecture enables sequential, orthogonal functionalization strategies—e.g., CuAAC or thiol-ene at the alkene followed by nucleophilic displacement at the chloromethyl—without requiring protecting-group interconversions, reducing step count in multi-step syntheses.
- [1] PubChem. 1-(but-3-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid. CAS 1909313-01-4; MW 167.17 g/mol. https://pubchem.ncbi.nlm.nih.gov/ View Source
